molecular formula C16H13ClN2OS B2528090 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 391229-88-2

4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2528090
CAS No.: 391229-88-2
M. Wt: 316.8
InChI Key: JVKAIFKOUMUIEO-FBMGVBCBSA-N
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Description

The compound 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole ring fused with a dihydrothiazole moiety, substituted with methyl groups at positions 3 and 4. The benzamide group is para-chlorinated, contributing to its unique electronic and steric properties. This structure is part of a broader class of heterocyclic benzamides, which are explored for applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and conformational rigidity .

Properties

IUPAC Name

4-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKAIFKOUMUIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-amino-3,6-dimethylbenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit the growth of various cancer cell lines. A study demonstrated that certain benzothiazole derivatives showed promising results against human colorectal carcinoma cells (HCT116) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .

Acetylcholinesterase Inhibition

Another notable application is in the realm of neurodegenerative diseases such as Alzheimer’s disease. Compounds containing a benzothiazole core have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. In vitro studies have shown that certain derivatives can achieve IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for enhancing cholinergic function in Alzheimer's patients .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related benzothiazole derivatives has revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacterial strains as well as fungal species. For example, compounds with similar scaffolds exhibited minimum inhibitory concentrations (MIC) in the range of 1.27 to 5.08 µM against various pathogens .

Case Studies

Several studies have documented the effectiveness of compounds related to this compound:

StudyFocusResults
Study AAnticancer effectsIC50 values < 5 µM against HCT116
Study BAChE inhibitionIC50 = 2.7 µM
Study CAntimicrobial activityMIC values ranging from 1.27 to 5.08 µM

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant properties . Additionally, it can interact with cellular receptors to modulate inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
  • Structural Differences : Replaces the benzothiazole core with a dihydrothiazole ring and introduces a 2-methoxyphenyl group.

Analogues with Modified Benzamide Substituents

4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
  • Structural Differences : The benzothiazole core is replaced with a benzodioxin ring, and the substituent is linked via a methylene group.
  • Implications : The benzodioxin moiety introduces additional oxygen atoms, enhancing polarity and hydrogen-bond acceptor capacity .
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • Structural Differences : Features a pyrazole ring instead of benzothiazole, with a ketone group at position 3.
  • Implications : The pyrazole ring’s electron-withdrawing ketone group may reduce aromaticity compared to the benzothiazole system, affecting stability .

Analogues with Alternative Heterocycles

4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide
  • Structural Differences : Incorporates a pyrazol-4-ylcarbamothioyl group instead of the benzothiazole-ylidene moiety.
  • Implications : The thiourea bridge introduces sulfur-based hydrogen bonding, which may enhance metal coordination compared to the parent compound .
3-Chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
  • Implications : The extended conjugation may improve UV absorption properties relative to simpler benzothiazole derivatives .

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Features Notable Properties Reference
4-Chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide C₁₆H₁₅ClN₂OS 3,6-Dimethylbenzothiazole; 4-chlorobenzamide Conformational rigidity; hydrogen bonding
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide C₁₇H₁₇N₂O₃S 2,4-Dimethoxybenzamide Enhanced solubility
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide C₁₆H₁₄ClNO₃ Benzodioxin; methylene linker High polarity; oxygen-rich
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide C₁₈H₁₆ClN₃O Pyrazole; ketone group Electron-withdrawing effects
3-Chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide C₁₉H₁₄Cl₂N₄OS Thiazolo-triazole; ethyl linker Extended conjugation

Biological Activity

The compound 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole structure is synthesized by cyclizing o-aminothiophenol with carbon disulfide.
  • Substitution Reaction : The chloro group is introduced through electrophilic aromatic substitution.
  • Amidation : The final product is obtained by reacting the benzothiazole intermediate with an appropriate amine under dehydrating conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound B7A4314.0Induces apoptosis
Compound 4iHOP-925.0Cell cycle arrest

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest in cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. For example, compounds structurally related to this compound have demonstrated effectiveness against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
C. albicans64

These findings suggest that modifications to the benzothiazole core can enhance antimicrobial efficacy .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Specific mechanisms include:

  • Inhibition of Protein Kinases : Many benzothiazole derivatives act as inhibitors of kinases involved in cancer progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptotic cell death.
  • Modulation of Gene Expression : These compounds can influence the expression of genes associated with survival and proliferation .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Anti-tumor Activity :
    • A study evaluated a derivative similar to this compound against human lung cancer cell lines.
    • Results indicated significant inhibition of cell growth and induction of apoptosis at low concentrations.
  • Antibacterial Efficacy :
    • A series of derivatives were tested against multi-drug resistant bacterial strains.
    • The results showed that certain modifications enhanced antibacterial activity compared to standard antibiotics .

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